![molecular formula C22H27N3O3 B2436455 ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate CAS No. 2305509-36-6](/img/structure/B2436455.png)
ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate is a complex organic compound that features a carbazole moiety linked to a piperazine ring via a hydroxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of carbazole with appropriate alkylating agents under basic conditions.
Hydroxypropylation: The carbazole derivative is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
Piperazine Coupling: The hydroxypropyl carbazole is subsequently coupled with ethyl piperazinecarboxylate under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbazole moiety can be reduced under specific conditions to form dihydrocarbazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
相似化合物的比较
Similar Compounds
Ethyl 2-(9H-carbazol-9-yl)acetate: Another carbazole derivative with similar structural features.
9-Ethyl-9H-carbazole-3-carbaldehyde: A compound with a carbazole core and an aldehyde functional group.
2-(9H-carbazole-9-yl)ethyl methacrylate: A monomer used in the synthesis of polymers with carbazole units.
Uniqueness
Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate is unique due to the presence of both a hydroxypropyl chain and a piperazine ring, which confer distinct chemical and biological properties compared to other carbazole derivatives.
属性
IUPAC Name |
ethyl 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-22(27)24-13-11-23(12-14-24)15-17(26)16-25-20-9-5-3-7-18(20)19-8-4-6-10-21(19)25/h3-10,17,26H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIULUQAWDDITCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)
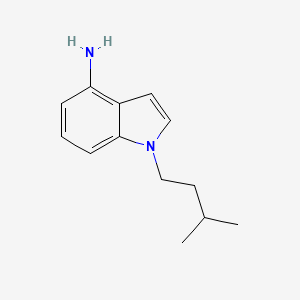
![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)
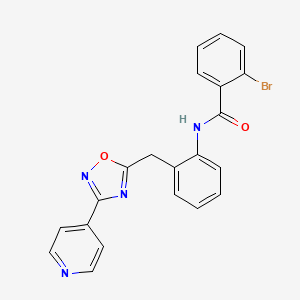

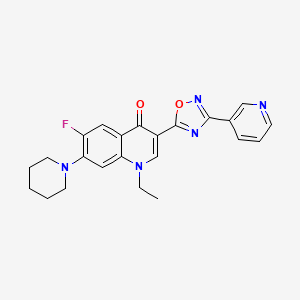
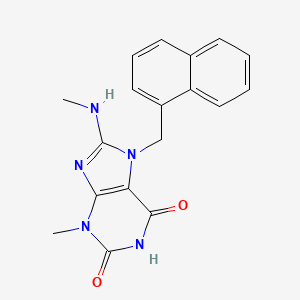
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)
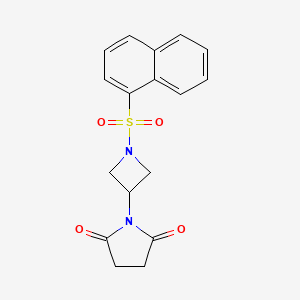
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
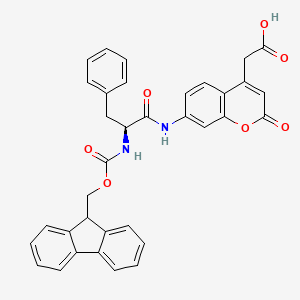
![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2436394.png)
